molecular formula C14H29NO2 B3428453 N-(2-Hydroxyethyl)dodecanamide CAS No. 68140-00-1

N-(2-Hydroxyethyl)dodecanamide

Cat. No. B3428453
M. Wt: 243.39 g/mol
InChI Key: QZXSMBBFBXPQHI-UHFFFAOYSA-N
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Patent
US04305868

Procedure details

To a solution of 24 g (0.4 mole) ethanolamine in 100 ml toluene was added 40 g (0.2) lauric acid at 50° C. The mixture was refluxed for 6 hours. Toluene was gradually removed to increase the final pot temperature to 140° C. The distillate was collected in a Stark & Dean trap. The toluene was removed by vacuum stripping and the residue was crystallized from n-hexane. The title compound (44 g) thus obtained melted at 80°-84° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5](O)(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C1(C)C=CC=CC=1>[OH:2][CH2:1][CH2:3][NH:4][C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
40 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Toluene was gradually removed
DISTILLATION
Type
DISTILLATION
Details
The distillate was collected in a Stark & Dean trap
CUSTOM
Type
CUSTOM
Details
The toluene was removed by vacuum stripping
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from n-hexane

Outcomes

Product
Name
Type
Smiles
OCCNC(CCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04305868

Procedure details

To a solution of 24 g (0.4 mole) ethanolamine in 100 ml toluene was added 40 g (0.2) lauric acid at 50° C. The mixture was refluxed for 6 hours. Toluene was gradually removed to increase the final pot temperature to 140° C. The distillate was collected in a Stark & Dean trap. The toluene was removed by vacuum stripping and the residue was crystallized from n-hexane. The title compound (44 g) thus obtained melted at 80°-84° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5](O)(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C1(C)C=CC=CC=1>[OH:2][CH2:1][CH2:3][NH:4][C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
40 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Toluene was gradually removed
DISTILLATION
Type
DISTILLATION
Details
The distillate was collected in a Stark & Dean trap
CUSTOM
Type
CUSTOM
Details
The toluene was removed by vacuum stripping
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from n-hexane

Outcomes

Product
Name
Type
Smiles
OCCNC(CCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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